![molecular formula C13H18N4O4 B079986 4-Methylhexanal 2,4-dinitrophenyl hydrazone CAS No. 14093-70-0](/img/structure/B79986.png)
4-Methylhexanal 2,4-dinitrophenyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylhexanal 2,4-dinitrophenyl hydrazone, also known as MHN-DNPH, is a chemical compound that is commonly used in scientific research. It is a derivative of 4-methylhexanal, which is a colorless liquid with a fruity odor. MHN-DNPH is a yellow crystalline solid that is used as a reagent for the identification of aldehydes and ketones.
Wirkmechanismus
4-Methylhexanal 2,4-dinitrophenyl hydrazone reacts with aldehydes and ketones to form a yellow crystalline solid. The reaction involves the formation of a hydrazone derivative, which is highly stable and can be easily detected using various analytical techniques such as HPLC, GC, and TLC. The reaction is highly specific to aldehydes and ketones and does not react with other functional groups.
Biochemical and Physiological Effects:
4-Methylhexanal 2,4-dinitrophenyl hydrazone is not known to have any significant biochemical or physiological effects. It is considered to be relatively safe and non-toxic when handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylhexanal 2,4-dinitrophenyl hydrazone has several advantages for lab experiments. It is highly specific to aldehydes and ketones and can be easily detected using various analytical techniques. It is also relatively easy to synthesize and purify. However, 4-Methylhexanal 2,4-dinitrophenyl hydrazone has some limitations. It is not suitable for the detection of other functional groups, and it may not be effective in the presence of interfering substances.
Zukünftige Richtungen
There are several future directions for the use of 4-Methylhexanal 2,4-dinitrophenyl hydrazone in scientific research. One potential area of research is the development of new analytical techniques for the detection of aldehydes and ketones using 4-Methylhexanal 2,4-dinitrophenyl hydrazone. Another area of research is the use of 4-Methylhexanal 2,4-dinitrophenyl hydrazone in the detection of other functional groups, such as amines and carboxylic acids. Additionally, 4-Methylhexanal 2,4-dinitrophenyl hydrazone could be used in the development of new drugs and explosives detection methods.
Synthesemethoden
The synthesis of 4-Methylhexanal 2,4-dinitrophenyl hydrazone involves the reaction of 4-methylhexanal with 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methylhexanal 2,4-dinitrophenyl hydrazone is commonly used in scientific research as a reagent for the identification of aldehydes and ketones. It is used in analytical chemistry to detect the presence of these functional groups in various samples. 4-Methylhexanal 2,4-dinitrophenyl hydrazone can be used to identify aldehydes and ketones in food, pharmaceuticals, and environmental samples. It is also used in forensic science to detect the presence of drugs and explosives.
Eigenschaften
CAS-Nummer |
14093-70-0 |
---|---|
Produktname |
4-Methylhexanal 2,4-dinitrophenyl hydrazone |
Molekularformel |
C13H18N4O4 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
N-[(Z)-4-methylhexylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-10(2)5-4-8-14-15-12-7-6-11(16(18)19)9-13(12)17(20)21/h6-10,15H,3-5H2,1-2H3/b14-8- |
InChI-Schlüssel |
KLYZORDFDPNSPL-ZSOIEALJSA-N |
Isomerische SMILES |
CCC(C)CC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCC(C)CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCC(C)CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
4-Methylhexanal 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.